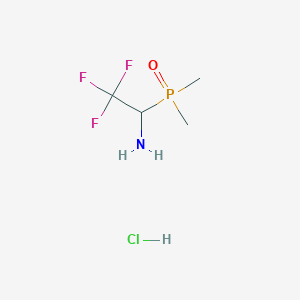
1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride is a useful research compound. Its molecular formula is C4H10ClF3NOP and its molecular weight is 211.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Development
An orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, was developed, demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This compound's solubility and efficacy in water highlight its potential for clinical use (Harrison et al., 2001).
Advanced Material Synthesis
Research into color lightness and highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar units has shown significant advancements. The development of new monomers and the synthesis of polymers with excellent solubility and thermal properties underscore the potential for creating advanced materials with specific applications in electronics and coatings (Liaw et al., 2006).
Synthetic Methodologies
Significant strides have been made in synthetic chemistry, such as the direct synthesis of hydroxamates from carboxylic acids using novel thiouronium salts, showcasing efficient methodologies for producing Weinreb amides and N-methoxy or N-benzoxyamides. These advancements indicate the importance of innovative synthetic routes in pharmaceutical and organic chemistry (Bailén et al., 2001).
Enantiomeric Separation
The separation of enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, particularly for compounds with complex structures, highlights the precision achievable in modern chromatographic techniques. This research contributes to our understanding of chiral discrimination and the development of more efficient separation processes (Bereznitski et al., 2002).
Phosphorus-Containing Compounds Synthesis
The synthesis of dimethylphosphinyl-substituted α-amino(aryl)methylphosphonic acids and their esters, exploring compounds with different phosphorus-containing groups, illustrates the diversity in chemical synthesis and the exploration of compounds with potential biological activity (Zagraniarsky et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3NOP.ClH/c1-10(2,9)3(8)4(5,6)7;/h3H,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXQIGHAQNKQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF3NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![11-(2-Methoxypyridine-3-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)
![N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2529647.png)

![2-[3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2529650.png)
![(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2529651.png)
![N-(2,6-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2529652.png)


